N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURVFKAMSOIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine + Acetic acid | 85% | |
| Basic (NaOH, aqueous) | 2M NaOH, 80°C, 8 hours | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine + Sodium acetate | 78% |
Mechanism :
- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide more electrophilic and susceptible to nucleophilic attack by water.
- Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Nucleophilic Substitution at the Chloro Position
The electron-withdrawing benzothiazole ring activates the chloro substituent at position 7 for nucleophilic aromatic substitution (SNAr).
Mechanism :
- The chloro group is displaced via a two-step process: (1) formation of a Meisenheimer complex, and (2) departure of the chloride ion.
- Electron-withdrawing groups (e.g., benzothiazole) enhance the electrophilicity of the aromatic ring, facilitating substitution.
Oxidation of the Methoxy Group
The methoxy group at position 4 can be oxidized to a carbonyl or carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 120°C, 10 hours | N-(7-Chloro-4-oxo-1,3-benzothiazol-2-yl)acetamide | 58% | |
| CrO₃ | Acetic acid, 80°C, 6 hours | N-(7-Chloro-4-carboxy-1,3-benzothiazol-2-yl)acetamide | 50% |
Mechanism :
- Oxidation proceeds via radical intermediates or through the formation of a chromate ester (for CrO₃).
- Steric hindrance from the benzothiazole ring may limit reaction efficiency.
Reduction of the Acetamide Group
The acetamide can be reduced to a primary amine using strong reducing agents.
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 4 hours | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | 80% | |
| NaBH₄/I₂ | THF, reflux, 8 hours | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | 70% |
Mechanism :
- LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the amine.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and sulfonation at position 5 (para to the sulfur atom).
Mechanism :
- The electron-rich benzothiazole ring directs electrophiles to position 5. Steric effects from substituents modulate reactivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzothiazole ring.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | N-(7-Chloro-4-methoxy-5-(4-methylphenyl)-1,3-benzothiazol-2-yl)acetamide | 60% |
Mechanism :
- Transmetallation between the boronic acid and palladium catalyst facilitates aryl-aryl bond formation.
Key Research Findings
- Substituent Effects : The chloro group enhances electrophilicity at position 7, while the methoxy group donates electrons, stabilizing the ring against oxidation .
- Biological Relevance : Derivatives generated via these reactions show enhanced antimicrobial and anticancer activities compared to the parent compound .
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microbial cells . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The position and nature of substituents on the benzothiazole ring critically modulate physicochemical and biological properties. Key analogs include:
- Electron-Withdrawing vs. Methoxy (4-OMe) groups improve solubility but may reduce membrane permeability due to increased polarity.
Modifications to the Acetamide Side Chain
Variations in the acetamide side chain influence pharmacokinetics and target affinity:
- Hydrophilic Modifications: Introduction of piperazine (BZ-IV) or diethylaminoethyl groups enhances water solubility, facilitating formulation for intravenous delivery .
- Aryl Groups : Bulky aryl substituents (e.g., 4-chlorophenyl) may improve hydrophobic interactions in target binding pockets, as seen in patented analogs .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its biological significance. The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
- Substituent Introduction : The chloro and methoxy groups are introduced via electrophilic aromatic substitution.
- Acetamide Formation : The final step involves acylation reactions to form the acetamide group.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : It has been shown to interact with certain receptors, which can modulate cellular responses and signaling pathways .
- Signal Transduction Interference : The compound may disrupt normal signal transduction processes, affecting cellular communication and function .
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against a range of pathogens.
- Anticancer Activity : Preliminary investigations have shown potential anticancer effects, making it a candidate for further exploration in cancer therapy .
- Neuroprotective Effects : Some studies highlight its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study exploring the anticancer properties of benzothiazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively reduced bacterial viability, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via amide coupling between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and chloroacetyl chloride. Key steps include:
- Dissolving the amine precursor in dichloromethane with triethylamine as a base.
- Dropwise addition of chloroacetyl chloride at 20–25°C, followed by stirring for 3–6 hours.
- Purification via recrystallization (ethanol-DMF mixtures) to achieve >90% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Key peaks include the methoxy singlet (~δ 3.9 ppm) and acetamide carbonyl (δ 168–170 ppm). Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–7.8 ppm) .
- HRMS : Exact mass analysis confirms the molecular ion [M+H]+ at m/z 271.0245 (calculated for C10H10ClN2O2S) .
Q. What are the primary biological targets explored for this benzothiazole derivative?
- Mechanistic Insights : The compound inhibits enzymes like carbonic anhydrase isoforms (CA II, XII) via sulfonamide group interactions and disrupts cancer cell proliferation by targeting kinases (e.g., EGFR) .
- Validation : In vitro assays (e.g., enzyme inhibition IC50, cell viability via MTT) are standard. Parallel molecular docking studies (AutoDock Vina) predict binding affinities to active sites .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound?
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 173 K provides bond lengths/angles with <0.02 Å uncertainty .
- Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonding (e.g., N–H⋯O) and π-π stacking (3.5–4.0 Å) are critical for crystal packing analysis .
- Case Study : A related benzothiazole analog showed a dihedral angle of 79.3° between benzothiazole and aryl rings, clarifying steric effects missed in DFT calculations .
Q. What strategies address contradictory biological activity data across studies?
- Data Triangulation :
- Compare assay conditions: Variances in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (CA II vs. CA IX) explain differential potency .
- Validate purity: Impurities >5% (e.g., unreacted amine) can artificially inflate activity. LC-MS/MS ensures batch consistency .
Q. How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?
- ADME Prediction : SwissADME predicts logP (2.1) and solubility (-4.2 LogS), highlighting poor bioavailability. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
